molecular formula C19H21Cl2N3O4S B2780796 N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide CAS No. 848597-69-3

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide

Cat. No. B2780796
CAS RN: 848597-69-3
M. Wt: 458.35
InChI Key: UDCZMOSJSNYQOT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H21Cl2N3O4S and its molecular weight is 458.35. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Compounds with similar structural features, such as various sulfonamide derivatives, have been extensively studied for their pharmacological properties. For instance, sulfonamide derivatives have been explored for their potential as selective and potent antagonists in pharmacological research, targeting specific receptors or enzymes to modulate biological responses. A study by Liao et al. (2000) described the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists, highlighting their potential in modulating serotonin release and impacting neurological conditions (Liao et al., 2000).

Environmental Impact Studies

Chloroacetamide herbicides and their metabolites have been the subject of environmental impact studies, particularly focusing on their persistence and mobility in soil and water systems. For example, the degradation and mobility of alachlor (a chloroacetamide herbicide) have been studied to understand its environmental fate and potential impact on groundwater quality. Such studies contribute to assessing the environmental risks associated with the use of chloroacetamide herbicides and developing strategies for their safe application and management (Rodríguez-Cruz & Lacorte, 2005).

Anticancer Research

Research into sulfonamide derivatives has also extended to anticancer applications, where various sulfonamide-based compounds are synthesized and evaluated for their potential to inhibit cancer cell proliferation. Studies have identified certain sulfonamide derivatives as promising candidates for further investigation as anticancer agents, demonstrating the versatility and potential of sulfonamide chemistry in drug discovery and therapeutic development (Ghorab et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4S/c1-28-18-7-4-15(21)12-17(18)22-19(25)13-23-8-10-24(11-9-23)29(26,27)16-5-2-14(20)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCZMOSJSNYQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide

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